molecular formula C14H12FN5 B5816444 N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine

Cat. No. B5816444
M. Wt: 269.28 g/mol
InChI Key: ZVVKHCAZXWEZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine, also known as PF-3084014, is a small molecule inhibitor that has been the subject of scientific research due to its potential therapeutic applications.

Mechanism of Action

N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine works by binding to the ATP-binding site of the protein kinase, preventing its activity and downstream signaling pathways. This results in the inhibition of cell proliferation and survival, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been shown to have potent antiproliferative effects in various cancer cell lines, including breast, lung, and colon cancer. It has also been demonstrated to reduce inflammation in animal models of arthritis and inflammatory bowel disease. However, further studies are needed to fully understand the biochemical and physiological effects of N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is its high potency and selectivity for the target protein kinase, which makes it an attractive candidate for the development of targeted cancer therapies. However, its limited solubility and stability in aqueous solutions can make it challenging to use in certain lab experiments.

Future Directions

Future research on N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine could focus on its potential applications in combination with other cancer therapies, as well as its use in other diseases characterized by abnormal protein kinase activity. Additionally, further studies could explore the optimization of its chemical properties to improve its solubility and stability in aqueous solutions, as well as its pharmacokinetic and pharmacodynamic properties in vivo.
In conclusion, N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine is a small molecule inhibitor with promising potential for the development of targeted cancer therapies and treatment of inflammatory diseases. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and future research could explore its potential applications in combination with other cancer therapies and other diseases characterized by abnormal protein kinase activity.

Synthesis Methods

N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine can be synthesized through a multistep process that involves the reaction of 3-fluoroaniline with 2-methyl-4,6-dichloropyrimidine, followed by the addition of 1H-pyrazole-1-carboxylic acid and subsequent reduction of the resulting intermediate. The final product is purified through recrystallization and characterized using various analytical techniques.

Scientific Research Applications

N-(3-fluorophenyl)-2-methyl-6-(1H-pyrazol-1-yl)-4-pyrimidinamine has been studied extensively for its potential therapeutic applications in various diseases, including cancer and inflammation. It has been shown to inhibit the activity of a specific protein kinase, which is involved in cell proliferation, survival, and migration. This makes it a promising candidate for the development of targeted cancer therapies.

properties

IUPAC Name

N-(3-fluorophenyl)-2-methyl-6-pyrazol-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5/c1-10-17-13(19-12-5-2-4-11(15)8-12)9-14(18-10)20-7-3-6-16-20/h2-9H,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVVKHCAZXWEZGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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